molecular formula C27H30O15 B1200469 pelargonidin-3,5-di-O-beta-D-glucoside

pelargonidin-3,5-di-O-beta-D-glucoside

Cat. No.: B1200469
M. Wt: 594.5 g/mol
InChI Key: DVEHRCKXTZYDME-ZOTFFYTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

General Context of Anthocyanins and Flavonoids in Plant Systems

Flavonoids are a major class of polyphenolic secondary metabolites synthesized by plants, playing a diverse array of physiological roles. frontiersin.org They are derived from the phenylpropanoid pathway, which also produces other important compounds like lignin. frontiersin.org Within this large family, anthocyanins are particularly prominent as they are responsible for many of the red, purple, and blue colors seen in plant tissues such as flowers, fruits, leaves, and roots. researchgate.netfrontiersin.orgnih.gov These water-soluble pigments are not merely for show; they serve critical functions in attracting pollinators and seed dispersers. frontiersin.orgnih.gov Furthermore, anthocyanins are involved in protecting plants from various environmental stressors, including UV radiation, cold temperatures, drought, and pathogens. frontiersin.orgnih.gov The six most common anthocyanidins—the core aglycone structures of anthocyanins—are cyanidin (B77932), delphinidin (B77816), pelargonidin (B1210327), peonidin, petunidin, and malvidin. frontiersin.orgnih.gov

Significance of Glycosylated Anthocyanins in Academic Research

In nature, anthocyanidins rarely exist in their free aglycone form. They are typically found as glycosides, meaning they are attached to one or more sugar molecules, such as glucose, galactose, or rhamnose. nih.govmdpi.com This process of glycosylation is a critical modification step that significantly influences the properties of the anthocyanin molecule. frontiersin.org

The attachment of sugar moieties generally increases the stability and water solubility of anthocyanins, which is essential for their storage in the plant cell's vacuole. frontiersin.orgnih.govresearchgate.net Glycosylation is also a key determinant of color expression and stability; for example, anthocyanin 3-disaccharides are often more stable than 3-monosaccharides, while 3,5-disaccharides are also common but can be less stable. frontiersin.org The type, number, and position of these sugar groups create a vast structural diversity among anthocyanins, with over 600 different types identified. researchgate.net This structural variation, which also includes modifications like acylation and methylation, is a major focus of academic research as it directly impacts the molecule's chemical reactivity, color, and biological function. frontiersin.orgnih.goveurekalert.org

Overview of Pelargonidin-3,5-di-O-beta-D-glucoside as a Key Anthocyanin

This compound, also known as pelargonin, is a specific anthocyanin built upon the pelargonidin aglycone. foodb.ca The pelargonidin structure itself provides a characteristic orange-to-red hue. nih.gov This compound is distinguished by the presence of two beta-D-glucose molecules attached at the C3 and C5 positions of the core flavonoid structure. foodb.ca This diglucoside configuration defines its chemical properties and influences its stability and solubility. scispace.com

Pelargonin has been identified in various plant species, notably in the flowers of pomegranate (Punica granatum) and in certain legumes like Phaseolus vulgaris (common bean) and Lathyrus sativus (grass pea). nih.govimpactfactor.orgnih.gov Its presence in these sources makes it a subject of interest for phytochemical analysis and characterization.

Table 1: Physicochemical Properties of this compound A summary of key identifiers and computed properties for the compound.

PropertyValueSource
IUPAC Name 2-(4-hydroxyphenyl)-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-7-one nih.gov
Molecular Formula C₂₇H₃₀O₁₅ nih.goveragene.com
Molecular Weight 594.5 g/mol nih.gov
Monoisotopic Mass 594.15847025 Da nih.gov
Synonyms Pelargonin, Punicin, Salvinin, Pelargonidin 3,5-diglucoside foodb.casigmaaldrich.com
ChEBI ID CHEBI:57503 nih.goveragene.com
PubChem CID 167643 nih.goveragene.com

Scope and Focus of Current Research Perspectives on the Chemical Compound

Current research on this compound centers on several key areas. A primary focus is its isolation, characterization, and quantification in natural sources. impactfactor.org Techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are instrumental in identifying and analyzing this compound in complex plant extracts, such as those from pomegranate flowers. impactfactor.orgdntb.gov.uaresearchgate.net

Another significant research avenue involves the study of its chemical stability and antioxidant activity. Comparative studies have investigated how the glycosylation pattern of pelargonidin derivatives affects their stability under various conditions like pH changes and temperature. scispace.com For instance, research has shown that pelargonidin-3,5-di-O-diglucoside (P35DG) can display different pH and temperature sensitivity compared to its monoglucoside counterparts like pelargonidin-3-O-glucoside (P3G). scispace.com Studies have also explored its antioxidant potential through methods like the DPPH radical scavenging assay, confirming its activity as a free radical scavenger. impactfactor.org This research is fundamental to understanding its potential as a natural colorant and functional ingredient.

Table 2: Documented Natural Sources of this compound A list of plant species where the compound has been identified.

Plant SpeciesCommon NamePlant PartReference
Punica granatumPomegranateFlowers nih.govimpactfactor.org
Phaseolus vulgarisCommon Bean- nih.gov
Lathyrus sativusGrass Pea- nih.gov
Phoenix dactyliferaDate Palm- nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H30O15

Molecular Weight

594.5 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-7-one

InChI

InChI=1S/C27H30O15/c28-8-17-19(32)21(34)23(36)26(41-17)39-15-6-12(31)5-14-13(15)7-16(25(38-14)10-1-3-11(30)4-2-10)40-27-24(37)22(35)20(33)18(9-29)42-27/h1-7,17-24,26-30,32-37H,8-9H2/t17-,18-,19-,20-,21+,22+,23-,24-,26-,27-/m1/s1

InChI Key

DVEHRCKXTZYDME-ZOTFFYTFSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=C(C=C3C(=CC(=O)C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O2)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C3C(=CC(=O)C=C3OC4C(C(C(C(O4)CO)O)O)O)O2)OC5C(C(C(C(O5)CO)O)O)O)O

Origin of Product

United States

Occurrence and Biological Accumulation of Pelargonidin 3,5 Di O Beta D Glucoside

Natural Distribution Across Plant Species and Tissues

This compound is widely distributed across different plant parts, including fruits, flowers, vegetables, and grains.

Presence in Fruits and Berries

Pelargonidin-3,5-di-O-beta-D-glucoside is a notable component of many familiar fruits and berries, contributing to their characteristic coloration.

Pomegranate (Punica granatum): This fruit is a significant source of this compound. The compound is abundant in the arils and flowers of the pomegranate plant. auctoresonline.orgimpactfactor.org Studies have confirmed its presence in pomegranate juice, alongside other anthocyanins like delphinidin (B77816) and cyanidin (B77932) glucosides. auctoresonline.org Research has focused on extracting and characterizing this compound from pomegranate flowers, which are considered a valuable agro-waste product. impactfactor.orgresearchgate.net

Strawberry (Fragaria ananassa): High concentrations of this compound have been identified in strawberries. auctoresonline.org While the primary anthocyanin in strawberries is often reported as pelargonidin-3-glucoside, the diglucoside variant is also present. rsc.orgresearchgate.net

The following table summarizes the presence of this compound in these fruits:

Fruit/BerryScientific NamePresence of this compound
PomegranatePunica granatumFound in arils and flowers auctoresonline.orgimpactfactor.org
StrawberryFragaria ananassaPresent in the fruit auctoresonline.org

Occurrence in Flowers and Ornamental Plants

The vibrant colors of many flowers are due to the accumulation of anthocyanins, including this compound.

Gentian: While specific studies on this compound in gentian are not readily available, gentians are known for their wide range of flower colors, often due to complex anthocyanin profiles.

Rose (Rosa): Red and pink roses derive their coloration from pelargonidin (B1210327). wikipedia.org

Carnation (Dianthus caryophyllus): A macrocyclic anthocyanin based on pelargonidin has been identified in carnation flowers, contributing to their "cyclamen red" color. thegoodscentscompany.com

Torenia fournieri: Research on Torenia has been instrumental in understanding the genetic and biochemical pathways of anthocyanin biosynthesis, including those leading to pelargonidin derivatives.

Detection in Vegetables and Grains

This compound is also found in various vegetables and grains, contributing to their pigmentation.

Red Radish (Raphanus sativus): The characteristic red color of radishes is attributed to pelargonidin. wikipedia.org

Purple Corn (Zea mays L.): Purple corn is a known source of various anthocyanins, including pelargonidin-3-glucoside. wikipedia.org

Green Bean (Phaseolus vulgaris): this compound has been reported in the common bean. auctoresonline.orgnih.govfoodb.ca It is also found in kidney beans. auctoresonline.orgwikipedia.org

The table below indicates the presence of the compound in these vegetables and grains:

Vegetable/GrainScientific NamePresence of this compound
Red RadishRaphanus sativusContains pelargonidin derivatives wikipedia.org
Purple CornZea mays L.Contains pelargonidin glucosides wikipedia.org
Green BeanPhaseolus vulgarisReported to contain the compound auctoresonline.orgnih.govfoodb.ca

Factors Influencing Accumulation and Variation

The concentration of this compound in plants is not static and can be influenced by several internal and external factors.

Developmental Stage-Dependent Accumulation in Plant Organs

The accumulation of this compound is often linked to the developmental stage of the plant organ. For instance, in pomegranate flowers, the content of this anthocyanin can vary with the ripening stage. impactfactor.org Similarly, in strawberries, the concentration of pelargonidin glucosides changes during postharvest distribution, with different levels observed in half-mature and fully mature fruits. researchgate.net

Environmental Modulators of Biosynthesis and Storage

Environmental conditions can significantly impact the biosynthesis and storage of anthocyanins. Factors such as light intensity, temperature, and nutrient availability can modulate the expression of genes involved in the anthocyanin biosynthetic pathway, thereby affecting the levels of this compound in plant tissues.

Varietal and Genetic Influences on Compound Content

The accumulation of this compound in plants is significantly governed by both the specific variety (cultivar) of the plant and its underlying genetic makeup. Research across different plant species has demonstrated substantial variation in the content of this anthocyanin, directly linked to the genetic regulation of its biosynthetic pathway.

Detailed Research Findings

Scientific investigations have highlighted that the presence and concentration of pelargonidin-3,5-di-O-glucoside are not uniform across all plants that produce pelargonidin-based pigments. The variation is often attributed to the differential expression of key genes involved in the anthocyanin biosynthesis pathway.

In the plant kingdom, the coloration of flowers is a key trait influenced by the composition of anthocyanins. In roses (Rosa x hybrida), for instance, the flower color is a direct consequence of the mixture and concentration of various anthocyanins, including pelargonidin-3,5-di-O-glucoside. Studies have shown that orange-colored rose varieties tend to have a higher proportion of this specific compound compared to red and pink varieties, which are often dominated by cyanidin-3,5-di-O-glucoside. nih.gov For example, the 'Suryakiran' rose variety has been found to contain a significant amount of pelargonidin-3,5-di-O-glucoside. nih.gov The total anthocyanin content in roses can range widely, from 4 to 109 mg per gram of petal dry weight, with pelargonidin-3,5-di-O-glucoside being one of the primary pigments. oup.com

Similarly, in pomegranate (Punica granatum L.), the composition of anthocyanins in the arils and peel varies among cultivars. researchgate.net Pelargonidin-3,5-di-O-glucoside is one of the six main anthocyanins identified in pomegranates, contributing to the orange and red hues of the fruit. ciheam.org While some cultivars may have a higher concentration of delphinidin and cyanidin derivatives, others show a notable presence of pelargonidin-3,5-di-O-glucoside. researchgate.net The relative abundance of this compound can also change as the fruit matures. ciheam.org For instance, in the peel of the 'Mollar de Elche' variety, pelargonidin-3,5-diglucoside has been quantified, while its concentration differs in other varieties like 'Wonderful'. unich.it

The genetic basis for these variations lies in the enzymes that control the anthocyanin biosynthetic pathway. The formation of pelargonidin-based anthocyanins is a branch of the general flavonoid pathway. Key enzymes such as Dihydroflavonol 4-reductase (DFR) and UDP-glucose:flavonoid 3-O-glucosyltransferase (3GT) and 5-O-glucosyltransferase (5GT) are crucial for the synthesis of pelargonidin-3,5-di-O-glucoside. nih.govplos.org

In the orange-flowered gentian (Gentiana lutea L. var. aurantiaca), the accumulation of pelargonidin glycosides, including pelargonidin-3,5-O-diglucoside, is directly correlated with the expression levels of the DFR, ANS (anthocyanidin synthase), and 3GT genes. nih.govplos.org The presence of pelargonidin-3,5-O-diglucoside as a major anthocyanin in the petals of this plant underscores the specific genetic programming that favors the pelargonidin branch of the anthocyanin pathway. nih.gov

Furthermore, studies in other flowering plants like Passiflora and Iris have shown that the expression of genes such as F3'H (Flavonoid 3'-hydroxylase) and F3'5'H (Flavonoid 3',5'-hydroxylase) determines the type of anthocyanin produced. mdpi.comnih.govmdpi.com When the activity of these genes is low or absent, the pathway is directed towards the synthesis of pelargonidin derivatives. This genetic control explains the diversity of colors seen in nature and the specific accumulation of compounds like this compound in certain varieties.

Data Tables

The following tables provide a summary of research findings on the content of this compound in different plant varieties.

Content of Pelargonidin-3,5-di-O-glucoside in Different Rose (Rosa x hybrida) Cultivars

CultivarColorPelargonidin-3,5-di-O-glucoside Content (mg/100g Fresh Weight)Primary Anthocyanin
SuryakiranOrange185.43Pelargonidin-3,5-di-O-glucoside
AshwiniRedNot specified, but lower than cyanidin derivativesCyanidin-3,5-di-O-glucoside
PFPinkDetectedCyanidin-3,5-diglucoside and Pelargonidin-3,5-diglucoside
CHOrangeDetectedPelargonidin-3,5-diglucoside

Data sourced from studies on Indian rose varieties. nih.govnih.gov

Presence of Pelargonidin-3,5-di-O-glucoside in Different Pomegranate (Punica granatum L.) Cultivars

CultivarPlant PartPelargonidin-3,5-di-O-glucoside Presence/Content
Mollar de ElchePeel0.6 mg/kg
WonderfulPeel0.5 mg/kg
TaishanhongPeelNot detected
DaqingpiPeelNot detected
MoshiliuPeelNot detected

Data compiled from various studies on pomegranate cultivars. researchgate.netunich.it

Biosynthesis and Metabolic Regulation of Pelargonidin 3,5 Di O Beta D Glucoside

Position within the Anthocyanin Biosynthetic Pathway

The formation of pelargonidin-3,5-di-O-beta-D-glucoside is a specific branch of the well-characterized anthocyanin biosynthetic pathway, which itself is a part of the general flavonoid pathway. mdpi.com

The synthesis of all flavonoids begins with the general phenylpropanoid pathway, where the amino acid phenylalanine is converted into p-coumaroyl-CoA. The first committed step in flavonoid biosynthesis is catalyzed by chalcone (B49325) synthase (CHS) , which condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. mdpi.com

This chalcone is then isomerized to naringenin by chalcone isomerase (CHI) . Naringenin serves as a key branch-point intermediate. For the synthesis of pelargonidin-based anthocyanins, naringenin is hydroxylated by flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol (B1209521) (DHK). researchgate.net DHK is the direct precursor for the pelargonidin (B1210327) branch of the anthocyanin pathway. researchgate.net It is then converted to leucopelargonidin (B191709) by dihydroflavonol 4-reductase (DFR) . Finally, anthocyanidin synthase (ANS) , also known as leucoanthocyanidin dioxygenase (LDOX), catalyzes the oxidation of leucopelargonidin to form the unstable colored aglycone, pelargonidin. nih.govresearchgate.netresearchgate.net

The pathway leading to pelargonidin is distinguished from the pathways for other common anthocyanidins like cyanidin (B77932) (purple/magenta) and delphinidin (B77816) (blue/purple) by the hydroxylation pattern of the B-ring of the flavonoid skeleton. researchgate.net The formation of cyanidin and delphinidin requires the action of flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H), respectively, on earlier precursors like naringenin or DHK. researchgate.net The absence or low activity of these enzymes favors the flux towards pelargonidin production. researchgate.net

Table 1: Key Enzymatic Steps Leading to Pelargonidin Aglycone

PrecursorEnzymeProduct
p-Coumaroyl-CoA + 3x Malonyl-CoAChalcone Synthase (CHS)Naringenin Chalcone
Naringenin ChalconeChalcone Isomerase (CHI)Naringenin
NaringeninFlavanone 3-Hydroxylase (F3H)Dihydrokaempferol (DHK)
Dihydrokaempferol (DHK)Dihydroflavonol 4-Reductase (DFR)Leucopelargonidin
LeucopelargonidinAnthocyanidin Synthase (ANS)Pelargonidin

The pelargonidin aglycone is inherently unstable and must be glycosylated to ensure its stability and accumulation in the plant cell vacuole. nih.gov The formation of this compound involves two sequential glycosylation events.

The first and most crucial step for creating a stable anthocyanin is the glycosylation at the 3-position of the C-ring. nih.govoup.com This reaction is catalyzed by UDP-glucose:flavonoid 3-O-glucosyltransferase (3GT) , which transfers a glucose moiety from UDP-glucose to the 3-hydroxyl group of pelargonidin, forming pelargonidin 3-O-glucoside (also known as callistephin). nih.govwikipedia.orgebi.ac.uk This is a common and often rate-limiting step in anthocyanin biosynthesis. oup.com

The second glycosylation step occurs at the 5-position of the A-ring. Pelargonidin 3-O-glucoside serves as the substrate for UDP-glucose:anthocyanin 5-O-glucosyltransferase (5GT) . nih.gov This enzyme transfers a second glucose molecule, also from a UDP-glucose donor, to the 5-hydroxyl group, resulting in the final product, this compound. nih.govnih.gov The presence and activity of both 3GT and 5GT are therefore essential for the synthesis of this specific diglycosylated anthocyanin. nih.gov Studies in the orange-flowered gentian (Gentiana lutea L. var. aurantiaca) have shown that pelargonidin 3-O-glucoside and pelargonidin 3,5-di-O-diglucoside are the predominant anthocyanins, indicating this sequential glycosylation is a key part of its petal coloration. nih.gov

Enzymology of this compound Synthesis

The synthesis of this compound is orchestrated by a specific set of enzymes, primarily glycosyltransferases, which are responsible for attaching sugar moieties to the pelargonidin aglycone. Further modifications by other enzymes can increase the diversity and stability of anthocyanins.

The glycosylation of anthocyanins is predominantly carried out by enzymes from the Glycosyltransferase family 1 (GT1), commonly known as UDP-glycosyltransferases (UGTs). mdpi.comresearchgate.net These enzymes utilize UDP-sugars, most commonly UDP-glucose, as the sugar donor. oup.commdpi.com

As mentioned, the two critical enzymes in the formation of this compound are:

UDP-glucose:flavonoid 3-O-glucosyltransferase (3GT): This enzyme catalyzes the initial, stabilizing glycosylation of the pelargonidin aglycone at the C3 hydroxyl group. nih.gov The activity of 3GT is fundamental for the production of virtually all anthocyanins. oup.com

UDP-glucose:anthocyanin 5-O-glucosyltransferase (5GT): This enzyme acts on the 3-O-glucosylated anthocyanin intermediate to add a second glucose molecule at the C5 position. nih.govresearchgate.net The A5GT enzyme is crucial for developing certain bright-purple and red flower colors by creating 3,5-diglycoside-type anthocyanins. researchgate.net In vitro assays have confirmed that recombinant 5GT enzymes can effectively catalyze the glycosylation of 3-glucoside-type anthocyanidins at the 5-O-position using UDP-glucose as the sugar donor. researchgate.net

Following glycosylation, anthocyanins can be further modified by acyltransferases (AATs) , which attach acyl groups to the sugar moieties. researchgate.netresearchgate.net This acylation enhances pigment stability, alters color, and can be crucial for the molecule's transport and storage in the vacuole. researchgate.netnih.gov Acyltransferases are broadly categorized based on their acyl-donor specificity into those that use aliphatic acyl-CoAs (like malonyl-CoA) and those that use aromatic acyl-CoAs (like p-coumaroyl-CoA). researchgate.net

While this compound itself is not acylated, related acylated derivatives are found alongside it in nature. For instance, in Gentiana lutea, pelargonidin 3-O-(6-O-malonyl-β-D-glucoside) and pelargonidin-3-O-(6-p-coumaryl-D-glucoside)-5-(4-O-malonyl-β-D-glucoside) have been identified. nih.gov The synthesis of these molecules requires additional enzymes:

Malonyltransferases: These enzymes, belonging to the BAHD acyltransferase family, catalyze the transfer of a malonyl group from malonyl-CoA to a hydroxyl group on the sugar. uniprot.org For example, an anthocyanin 5-O-glucoside-4'''-O-malonyltransferase has been characterized in Salvia splendens, which transfers a malonyl group to the 5-glucosyl moiety of pelargonidin derivatives. uniprot.org

Aromatic Acyltransferases: These enzymes transfer aromatic acyl groups, such as p-coumaroyl or caffeoyl groups, to the anthocyanin's sugar residues. researchgate.net

These modifying enzymes act on the glycosylated pelargonidin core, creating a diverse array of anthocyanin structures within a single plant tissue.

Genetic and Transcriptomic Regulation of Biosynthesis

The biosynthesis of anthocyanins, including this compound, is primarily regulated at the level of gene transcription. nih.gov The expression of the structural genes encoding the biosynthetic enzymes (CHS, CHI, F3H, DFR, ANS, 3GT, 5GT, etc.) is coordinately controlled by a protein complex known as the MBW complex. frontiersin.org

This complex consists of three types of transcription factors:

R2R3-MYB proteins

basic Helix-Loop-Helix (bHLH) proteins

WD40-repeat (WDR) proteins

The MYB transcription factor is often the key determinant of which structural genes are activated, thereby controlling the specific type and amount of anthocyanin produced in a particular tissue at a specific developmental stage. frontiersin.org

Studies on Gentiana lutea var. aurantiaca have provided direct evidence for the transcriptomic regulation of pelargonidin glycoside accumulation. The expression levels of key late-stage biosynthetic genes—DFR, ANS, and 3GT—were shown to parallel the accumulation of total pelargonidin glucosides during flower development. nih.gov The highest levels of both the transcripts and the final anthocyanin products, including pelargonidin 3,5-di-O-diglucoside, were observed in the fully open flower stage. nih.gov This coordinated up-regulation of the pathway genes ensures the efficient production of the pigments needed for coloration. The expression of 5GT is also critical and must be spatially and temporally coordinated with the other genes to allow for the specific synthesis of the 3,5-diglucoside form. nih.gov

Table 2: Accumulation of Pelargonidin Derivatives in Gentiana lutea L. var. aurantiaca Petals at Different Developmental Stages

CompoundRelative Abundance at Stage 1 (Budlet)Relative Abundance at Stage 3 (Mature Bud)Relative Abundance at Stage 5 (Anthesis)
Pelargonidin 3-O-glucoside62.5%32.5%34.5%
Pelargonidin 3,5-O-diglucoside 29.1% 33.4% 25.1%
Pelargonidin 3-O-(6-O-malonyl-β-D-glucoside)6.8%Not specified5.5%
Pelargonidin 3-O-rutinosideNot specified9.6%19.10%
Pelargonidin-3-O-(6-p-coumaryl-D-glucoside)-5-(4-O-malonyl-β-D-glucoside)Not specified10.3%Not specified

Data sourced from a study on Gentiana lutea L. var. aurantiaca, showing the dynamic changes in anthocyanin composition during flower development. nih.gov

Identification and Expression of Genes Encoding Biosynthetic Enzymes (e.g., F3H, BZ1, UGT75C1)

The synthesis of this compound is a multi-step process, each catalyzed by a specific enzyme encoded by a corresponding gene. The journey begins with the general flavonoid pathway, leading to the formation of dihydrokaempferol. From this crucial intermediate, a series of enzymatic reactions paves the way to the final diglucosylated pelargonidin.

Flavanone 3-hydroxylase (F3H) is a key enzyme that catalyzes the 3-hydroxylation of naringenin to produce dihydrokaempferol, the direct precursor for pelargonidin synthesis. The expression of the F3H gene is fundamental for the production of all downstream anthocyanins.

The subsequent steps involve the action of glucosyltransferases, enzymes that attach sugar moieties to the anthocyanidin backbone, a process critical for their stability and color. In the case of this compound, this involves a two-step glycosylation.

The first glucosylation at the 3-position is catalyzed by anthocyanidin 3-O-glucosyltransferase . The Bronze1 (Bz1) gene in maize, for instance, encodes such an enzyme, which is a key player in the anthocyanin synthesis pathway. oup.com While not specific to this compound in all plants, it exemplifies the type of enzyme responsible for this initial glycosylation step, converting pelargonidin into pelargonidin 3-O-glucoside.

The second and final glucosylation occurs at the 5-position of the pelargonidin 3-O-glucoside molecule. This crucial step is catalyzed by anthocyanin 5-O-glucosyltransferase . In the model plant Arabidopsis thaliana, this enzyme is encoded by the gene UGT75C1 . oup.com This gene has been identified as an anthocyanin 5-O-glucosyltransferase, responsible for adding a glucose molecule to the 5-position of the A-ring of the anthocyanin. oup.comnih.gov The expression of a functional UGT75C1 or its homolog is therefore essential for the synthesis of this compound.

Studies in various plants have confirmed the coordinated expression of these genes with the accumulation of pelargonidin glycosides. For example, in the orange-flowered gentian (Gentiana lutea L. var. aurantiaca), the expression levels of dihydroflavonol 4-reductase (DFR), anthocyanidin synthase (ANS), and UDP-glucose:flavonoid 3-O-glucosyltransferase (3GT) were found to parallel the accumulation of pelargonidin glucosides, including pelargonidin-3,5-di-O-diglucoside. nih.gov

Table 1: Key Biosynthetic Enzymes and their Genes

EnzymeGene (Example)Function in this compound Biosynthesis
Flavanone 3-hydroxylaseF3HCatalyzes the formation of dihydrokaempferol, a key precursor.
Anthocyanidin 3-O-glucosyltransferaseBZ1 (in maize)Catalyzes the addition of a glucose molecule at the 3-position of pelargonidin. oup.com
Anthocyanin 5-O-glucosyltransferaseUGT75C1 (in Arabidopsis thaliana)Catalyzes the addition of a glucose molecule at the 5-position of pelargonidin 3-O-glucoside. oup.com

Transcriptional Factors and Regulatory Networks Governing Accumulation

The accumulation of this compound is not merely a consequence of the presence of biosynthetic genes; it is a process meticulously controlled at the transcriptional level. A conserved regulatory complex, known as the MBW complex, plays a central role in activating the expression of anthocyanin biosynthetic genes. researchgate.netnih.govnih.gov This complex is composed of three types of transcription factors: a R2R3-MYB protein, a basic helix-loop-helix (bHLH) protein, and a WD40-repeat protein. nih.govnih.gov

The R2R3-MYB component of the complex is often the primary determinant of which specific branch of the flavonoid pathway is activated. In strawberry (Fragaria × ananassa), a plant known for its high content of pelargonidin glycosides, the transcription factor FaMYB10 has been identified as a key positive regulator of anthocyanin biosynthesis. oup.com It is understood that FaMYB10, in conjunction with a bHLH partner and a WD40 protein, binds to the promoter regions of structural genes like chalcone synthase (CHS), DFR, and anthocyanidin synthase (ANS), thereby initiating their transcription. oup.com

The bHLH proteins act as crucial partners for the MYB transcription factors. In strawberry, FabHLH3 has been identified as a component of the MBW complex that regulates anthocyanin synthesis. nih.gov The interaction between MYB and bHLH proteins is stabilized by the WD40 protein, which acts as a scaffold for the complex. nih.gov In radish (Raphanus sativus), the WD40 protein RsTTG1 was shown to interact with the bHLH transcription factor RsTT8 to regulate anthocyanin biosynthesis. nih.gov

The combinatorial nature of these transcription factors allows for fine-tuned control over the timing and location of this compound accumulation. Different combinations of MYB and bHLH partners can lead to tissue-specific expression of the biosynthetic genes. This intricate regulatory network ensures that the pigment is produced in the correct amounts and in the appropriate tissues, such as flower petals and ripening fruits, to fulfill its biological functions.

Table 2: Key Transcriptional Regulators of Anthocyanin Biosynthesis

Transcription Factor FamilyExampleRole in Regulating Pelargonidin Glycoside Accumulation
R2R3-MYBFaMYB10 (in strawberry)Key positive regulator that activates the expression of anthocyanin biosynthetic genes. oup.com
basic helix-loop-helix (bHLH)FabHLH3 (in strawberry)Interacts with MYB proteins to form the regulatory MBW complex. nih.gov
WD40-repeatRsTTG1 (in radish)Stabilizes the MYB-bHLH interaction, acting as a scaffold for the regulatory complex. nih.gov

Omics-Based Approaches in Elucidating Biosynthetic Pathways

The advent of high-throughput "omics" technologies, including transcriptomics and metabolomics, has revolutionized the study of plant secondary metabolism. These approaches provide a global snapshot of gene expression and metabolite accumulation, offering invaluable insights into the biosynthesis of complex molecules like this compound.

Transcriptome analysis , which involves the sequencing of all RNA molecules in a cell or tissue, allows for the identification of genes that are differentially expressed under specific conditions. By comparing the transcriptomes of tissues that are actively producing this compound with those that are not, researchers can identify candidate genes involved in its biosynthesis and regulation. For example, a transcriptome analysis of pink-flowered strawberry revealed the upregulation of genes encoding key enzymes in the anthocyanin pathway, correlating with the accumulation of pelargonidin derivatives. frontiersin.org

Metabolome analysis , on the other hand, focuses on the comprehensive profiling of all metabolites within a biological sample. Techniques like liquid chromatography-mass spectrometry (LC-MS) can separate and identify a wide range of compounds, including different pelargonidin glycosides. creative-proteomics.comnih.gov By correlating changes in the metabolome with changes in the transcriptome, scientists can link specific genes to the production of particular metabolites. A study on petunia, for instance, used metabolomics to identify different anthocyanidins, including pelargonidin, and their accumulation patterns in different cultivars. researchgate.net

The integration of transcriptomic and metabolomic data provides a powerful tool for pathway elucidation. In a study on strawberry, combined transcriptome and metabolome analysis revealed the molecular mechanisms underlying fruit skin coloration, highlighting the key role of the anthocyanin biosynthesis pathway and the accumulation of pelargonidin-3-glucoside as a major anthocyanin. nih.govfrontiersin.org These omics-based approaches not only help in identifying the core biosynthetic genes but also in uncovering the complex regulatory networks that govern the production of this compound.

Table 3: Omics Approaches in Anthocyanin Research

Omics ApproachApplication in Studying this compound BiosynthesisKey Findings
TranscriptomicsIdentification of differentially expressed genes in tissues accumulating pelargonidin glycosides.Uncovering candidate biosynthetic and regulatory genes. frontiersin.org
MetabolomicsComprehensive profiling of pelargonidin derivatives and other related metabolites.Correlating metabolite accumulation with gene expression patterns. researchgate.netnih.gov
Integrated OmicsCombining transcriptomic and metabolomic data for a holistic view of the biosynthetic pathway.Elucidating gene-to-metabolite networks and regulatory mechanisms. nih.govfrontiersin.org

In Vitro and Mechanistic Biological Activities of Pelargonidin 3,5 Di O Beta D Glucoside

Antioxidant Mechanisms and Free Radical Scavenging Properties

The antioxidant capacity of pelargonidin-3,5-di-O-beta-D-glucoside has been evaluated through various chemical and cellular assays. These studies aim to understand its ability to neutralize harmful free radicals and reduce oxidative stress.

The capacity of this compound to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical has been a subject of scientific investigation. In one study, pelargonidin-3,5-di-O-glucoside isolated from pomegranate flowers demonstrated significant DPPH radical scavenging activity, recorded at 85.80% when compared to an ascorbic acid standard. nih.govnih.gov This activity is attributed to the ability of anthocyanins to donate a hydrogen atom to free radicals, thereby neutralizing them. nih.gov

However, comparative studies with its parent compound, pelargonidin (B1210327) (Pg), and its mono-glucoside form, pelargonidin-3-O-glucoside (P3G), suggest that the antioxidant activity is influenced by the number of sugar moieties. Research indicates that the DPPH scavenging activity increases as the number of glycoside groups decreases. medchemexpress.comnih.gov This suggests that the addition of a second glucoside group at the 5-position may create steric hindrance, potentially lowering its radical scavenging efficiency compared to pelargonidin and pelargonidin-3-O-glucoside. medchemexpress.com

The Ferric Reducing Antioxidant Power (FRAP) assay is another method used to measure the antioxidant potential of a compound. This assay assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Similar to the findings from DPPH assays, studies have shown that the FRAP values of pelargonidin derivatives increase when the number and molecular weight of the attached glycosides are reduced. medchemexpress.comnih.gov This indicates that this compound likely possesses a lower ferric reducing capacity compared to pelargonidin (the aglycone) and pelargonidin-3-O-glucoside. medchemexpress.com

Table 1: Comparative Antioxidant Activity of Pelargonidin and its Glucosides

This table is interactive. You can sort and filter the data.

Compound Glycosylation Relative DPPH Scavenging Activity Relative FRAP Value
Pelargonidin (Pg) Aglycone (no sugar) Highest Highest
Pelargonidin-3-O-glucoside (P3G) Mono-glucoside Intermediate Intermediate
This compound (P35DG) Di-glucoside Lower Lower

Data synthesized from research indicating that antioxidant activity decreases with increased glycosylation. medchemexpress.comnih.gov

This compound is described as a scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS). medchemexpress.com Cellular studies have explored how glycosylation affects the antioxidant versus pro-oxidant properties of pelargonidins. One study compared pelargonidin (Pg), pelargonidin-3-O-glucoside (P3G), and pelargonidin-3,5-di-O-glucoside (P35DG) in Caco-2 and human umbilical vein endothelial cells (HUVECs). medchemexpress.com The results showed that compounds with fewer glycoside groups (like Pg) exhibited increased pro-oxidant properties in Caco-2 cells, while they showed increased antioxidant activity in HUVECs. medchemexpress.com This suggests that the cellular environment and the structure of the anthocyanin play a complex role in determining its effect on ROS levels.

While the aglycone form, pelargonidin, has been shown to mitigate oxidative stress by reducing lipid peroxidation, specific studies detailing the direct effects of this compound on the inhibition of lipid peroxidation in cellular systems were not available in the searched literature. nih.govnih.gov Research on related compounds, such as pelargonidin and its mono-glucoside derivatives, indicates a potential for this class of molecules to protect against cellular membrane damage caused by oxidation. nih.govrsc.org

Anti-inflammatory Potential in Cellular Models

The anti-inflammatory properties of anthocyanins are a significant area of research, with studies exploring their ability to modulate key signaling pathways involved in the inflammatory response.

This compound has been reported to have inhibitory effects on enzymes that are involved in producing pro-inflammatory cytokines. medchemexpress.com However, detailed mechanistic studies on its specific impact on the tumor necrosis factor-alpha (TNF-α) signaling pathway in cultured cells are limited in the available research.

Studies on the aglycone, pelargonidin, have shown that it can effectively suppress the NF-κB pathway, a central regulator of inflammation that is activated by TNF-α. nih.govresearchgate.netnih.govnih.gov Research on the mono-glucoside form, pelargonidin-3-O-glucoside, found it did not significantly affect TNF-α production in a whole blood culture model but did increase the anti-inflammatory cytokine IL-10. nih.gov These findings on related compounds suggest a potential for the broader family of pelargonidins to modulate inflammatory responses, though the precise role and mechanism of the di-glucoside form require further specific investigation.

Mechanistic Insights from In Vitro Studies

Theoretical and in vitro studies on pelargonidin and its glycosides have provided insights into their mechanisms of action. Quantum chemical calculations confirm that both pelargonidin and its glycosylated form, pelargonidin-3-O-glucoside, are effective electron donors. mdpi.com This electron-donating capability is central to their antioxidant activity. Frontier molecular orbital analysis suggests that the aglycone form, pelargonidin, is more favorable for radical scavenging processes due to greater electron localization on the hydroxyl-bearing A and B rings. nih.gov The energy gap for pelargonidin is lower than that of its 3-O-glucoside derivative (1.85 eV vs. 1.91 eV), indicating higher reactivity for the aglycone. nih.gov

Beyond direct antioxidant effects, studies on pelargonidin derivatives suggest other biological activities. For instance, pelargonidin-3-O-(6′′-acetyl)-glucoside has been found to activate AMP-activated protein kinase (AMPK) phosphorylation. rsc.org This activation stimulates the AMPK-mediated lysosome-autophagy pathway, which can help in eliminating excess lipids within cells. rsc.org Furthermore, studies using human whole blood cultures have shown that pelargonidin-3-O-glucoside may exert modest anti-inflammatory effects by increasing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov

Cellular Protective Effects (Non-Human Cell Lines)

Protection Against Induced Cellular Injury (e.g., Palmitic Acid-Induced Hepatocyte Injury)

Research has highlighted the protective effects of pelargonidin glycosides against cellular damage in non-human cell lines. A notable example is the protection against palmitic acid-induced injury in L02 hepatocytes, a model for nonalcoholic fatty liver disease (NAFLD). While free pelargonidin-3-O-glucoside was not effective, its encapsulation into pectin-chitosan coated nanoliposomes significantly reduced the toxicity induced by palmitic acid. nih.govnih.gov Similarly, acetylated pelargonidin-3-O-glucoside has been shown to dose-dependently reduce intracellular lipid droplets and triglycerides in hepatocytes subjected to free fatty acid-induced stress. rsc.org This suggests that structural modification or formulation can be key to unlocking the protective potential of pelargonidin glycosides.

Table 1: Protective Effects of Pelargonidin Glycosides on Hepatocytes

Compound/FormulationCell LineInducing AgentProtective Effects ObservedReference
Pelargonidin-3-O-glucoside (in nanoliposomes)L02Palmitic AcidReduced lipotoxicity, suppressed ROS and O₂•⁻ generation. nih.gov, nih.gov
Acetylated pelargonidin-3-O-glucosideHepatocytesFree Fatty AcidsReduced intracellular lipid droplets and triglycerides. rsc.org

Influence on Mitochondrial Function and Glutathione (B108866) Homeostasis in Cells

The cellular protective effects of pelargonidin derivatives are closely linked to their ability to modulate mitochondrial function and antioxidant systems like glutathione. In studies using L02 hepatocytes injured by palmitic acid, pelargonidin-3-O-glucoside delivered via nanoliposomes was shown to prevent mitochondrial membrane potential (MMP) collapse. nih.govnih.gov The same formulation also counteracted the depletion of glutathione (GSH), a critical intracellular antioxidant. nih.govnih.gov Furthermore, acetylated pelargonidin-3-O-glucoside was found to improve cellular oxidative stress that accompanies lipid deposition in hepatocytes, indicating a positive influence on the cellular redox state. rsc.org

Table 2: Effects on Mitochondrial Function and Glutathione

Compound/FormulationCell LineKey FindingsReference
Pelargonidin-3-O-glucoside (in nanoliposomes)L02Prevented mitochondrial membrane potential (MMP) collapse. nih.gov, nih.gov
Pelargonidin-3-O-glucoside (in nanoliposomes)L02Prevented glutathione (GSH) reduction. nih.gov, nih.gov
Acetylated pelargonidin-3-O-glucosideHepatocytesImproved cellular oxidative stress associated with lipid deposition. rsc.org

Structure-Activity Relationships in Biological Assays

Comparison of Activity Between Glycosylated and Aglycone Forms

The presence or absence of sugar moieties (glycosylation) significantly impacts the biological activity of pelargonidin. Generally, glycosylation tends to lessen the free-radical scavenging ability of anthocyanins when compared to their aglycone forms. researchgate.net This is because the sugar attachments can reduce the capacity to donate hydrogen and chelate metals. researchgate.net Theoretical studies support this, showing pelargonidin's structure is more favorable for radical scavenging than pelargonidin-3-O-glucoside. nih.gov

However, the effect is not absolute and can depend on the specific biological system being tested. nih.gov For instance, in an emulsified lipid system, the antioxidant activities of glycosides and their aglycones did not differ remarkably. nih.gov Conversely, in protecting human low-density lipoprotein (LDL), aglycones generally showed higher activity, whereas in bulk oil systems, glycosides were more effective antioxidants than the aglycones. nih.gov While glycosylation may decrease some forms of antioxidant activity, it often enhances the stability and water solubility of the compound. researchgate.net

Influence of Glycosylation Pattern on Biological Activity

The specific pattern of glycosylation—meaning the number and location of sugar units—is a critical determinant of an anthocyanin's biological activity. Research indicates that the antioxidant activity of anthocyanins tends to decrease as the number of sugar units attached at the C3 and C5 positions increases. researchgate.net This suggests that this compound, with two sugar groups, would likely have lower free-radical scavenging activity than a mono-glucoside like pelargonidin-3-O-glucoside.

Despite a potential reduction in direct antioxidant power, a higher degree of glycosylation can confer greater stability. This increased stability is attributed to a more robust network of intramolecular hydrogen bonds within the sugar moieties and between the sugars and the aglycone structure. researchgate.net The type of sugar and its attachment position can also influence activity and bioavailability. researchgate.netnih.gov Therefore, the specific glycosylation pattern of this compound represents a trade-off between the high reactivity of the aglycone and the increased stability provided by the two glucose molecules.

Advanced Analytical Methodologies for Pelargonidin 3,5 Di O Beta D Glucoside

Extraction and Sample Preparation Techniques

The initial and most critical step in the analysis of pelargonidin-3,5-di-O-beta-D-glucoside is its efficient extraction from the plant matrix. The selection of an appropriate method is paramount to ensure maximum yield while preserving the structural integrity of the compound.

Solvent-based extraction, particularly maceration using acidified alcohols, remains a fundamental and widely used technique. The process involves soaking the plant material in a solvent to soften and break the plant cell walls, thereby releasing the intracellular anthocyanins.

The choice of solvent is critical. Methanol (B129727) and ethanol (B145695) are commonly employed due to their ability to dissolve anthocyanins. The addition of a small amount of acid, such as hydrochloric acid (HCl) or formic acid, is crucial. The acidic environment maintains the stability of the anthocyanin flavylium (B80283) cation, which is the most stable and colored form of the molecule, preventing its degradation to a colorless chalcone (B49325) form.

A typical procedure involves the maceration of fresh or dried plant material, such as pomegranate flowers, with a solvent system like methanol containing 0.1% HCl. impactfactor.orgresearchgate.net The mixture is often kept at a low temperature (e.g., 4°C) overnight in a process known as cold maceration. researchgate.net This minimizes the potential for thermal degradation. Following maceration, the solid plant material is separated from the liquid extract by centrifugation or filtration. researchgate.net

Optimization of this method involves adjusting parameters such as the solvent-to-solid ratio, acid concentration, extraction time, and temperature to achieve the highest possible yield for a specific plant matrix.

To improve the efficiency of traditional extraction methods, emerging techniques like ultrasound-assisted extraction (UAE) have been developed. UAE utilizes the energy of ultrasonic waves to create acoustic cavitation in the solvent. The formation and collapse of these cavitation bubbles near the plant cell walls generate micro-jets and shockwaves, disrupting the cell structure and enhancing the penetration of the solvent. researchgate.net This leads to a more efficient mass transfer of the target compound from the plant material into the solvent.

Key advantages of UAE include a significant reduction in extraction time and solvent consumption compared to conventional maceration. researchgate.net For instance, a 30-minute sonication step can be incorporated prior to cold maceration to improve the initial release of anthocyanins. researchgate.net However, the optimization of UAE parameters is crucial. Factors such as ultrasound power, frequency, temperature, and duration must be carefully controlled. Excessive ultrasound power or prolonged exposure can generate free radicals and increase the temperature of the medium, which may lead to the degradation of thermolabile compounds like this compound. nih.gov Studies on the related compound pelargonidin-3-glucoside have shown that its degradation under ultrasound follows first-order reaction kinetics, highlighting the need for careful process control. nih.gov

ParameterMethodDetailsResearch Finding
Extraction Method Cold MacerationSoaking 250g of pomegranate flowers in 250 mL methanol with 50 mL of 0.1% methanolic HCl at 4°C overnight. researchgate.netSuccessful extraction of anthocyanins, including pelargonidin-3,5-di-O-glucoside, from pomegranate flowers. researchgate.net
Enhancement Technique Ultrasonic AssistanceSonication for 30 minutes prior to maceration. researchgate.netEnhances the disruption of plant cell walls, leading to improved mass transfer and potentially higher extraction yields in a shorter time. researchgate.netresearchgate.net
Solvent System Acidified MethanolMethanol acidified with a low concentration of hydrochloric acid or formic acid. impactfactor.orgresearchgate.netThe acidic pH stabilizes the flavylium cation structure of the anthocyanin, preventing degradation and preserving its color. impactfactor.org

Chromatographic Separation and Purification

Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for separating and purifying this compound from other phytochemicals.

HPLC and its advanced version, UHPLC, are the predominant analytical techniques for the separation, identification, and quantification of anthocyanins. These methods offer high resolution, sensitivity, and reproducibility. The separation is typically performed on a reversed-phase column, most commonly a C18 column. nih.gov

In reversed-phase HPLC, a polar mobile phase is used with a nonpolar stationary phase (the C18 column). This compound, being a polar glycoside, elutes relatively early from the column. The mobile phase usually consists of a two-solvent gradient system, such as water and acetonitrile (B52724) or methanol, with a small percentage of acid (e.g., formic acid) added to both solvents. agriculturejournals.cz The acid maintains a low pH to ensure the anthocyanin remains in its stable flavylium cation form.

UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for higher flow rates and pressures, resulting in faster analysis times and improved peak resolution compared to traditional HPLC. nih.gov For example, the analysis of this compound has been performed on a Waters Acquity UPLC system using an Acquity bridged ethyl hybrid C18 column (1.7 µm particle size). nih.gov Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector set to the visible maximum absorption wavelength (λmax) of the compound, which is around 502-504 nm. impactfactor.orgresearchgate.net

TechniqueColumn DetailsMobile Phase ExampleDetectionKey Feature
UHPLC Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm nih.govBinary gradient of water with 1% formic acid and acetonitrile with 1% formic acid. agriculturejournals.czDAD or UV-Vis (approx. 504 nm), Mass Spectrometry (MS) impactfactor.orgnih.govHigh resolution and speed; suitable for complex mixtures and quantification. nih.gov
HPLC C18 Reversed-PhaseGradient elution with acidified water and methanol/acetonitrile. agriculturejournals.czDAD or UV-Vis (approx. 504 nm) impactfactor.orgRobust and widely used for routine analysis and identification. researchgate.net

For the isolation of larger quantities of pure this compound for use as a reference standard or for further research, preparative chromatography is required.

Sephadex LH-20 column chromatography is a highly effective method for purifying flavonoids and other natural products. researchgate.netnih.gov Sephadex LH-20 is a lipophilic, hydroxypropylated cross-linked dextran (B179266) gel that separates compounds based on a combination of molecular size exclusion and partition chromatography. researchgate.netscribd.com Its dual hydrophilic and lipophilic nature allows it to be used with a wide range of solvents, from water to organic solvents like methanol. scribd.com When purifying an extract containing this compound, the crude extract is loaded onto a column packed with Sephadex LH-20. A solvent like methanol is often used as the mobile phase to elute the phenolic compounds. researchgate.net This technique is excellent for removing sugars, acids, and other classes of compounds, yielding fractions enriched with anthocyanins. researchgate.netscience.gov

Preparative Thin-Layer Chromatography (TLC) is another technique used for purification. The crude extract is applied as a band onto a large TLC plate. After developing the plate in a suitable solvent system, the band corresponding to this compound (identifiable by its distinct color) is scraped off the plate. The pure compound is then eluted from the silica (B1680970) gel with an appropriate solvent.

Spectroscopic and Spectrometric Characterization

Once isolated, the definitive identification of this compound requires spectroscopic and spectrometric analysis.

UV-Visible (UV-Vis) Spectroscopy is the initial step for characterization. Anthocyanins exhibit characteristic spectra with a strong absorption peak in the visible region between 480 and 550 nm and another peak in the UV region around 280 nm. For this compound, the maximum absorption wavelength (λmax) in the visible spectrum is typically observed around 502-504 nm in an acidified methanolic solution. impactfactor.orgresearchgate.net This λmax is characteristic of pelargonidin-based anthocyanins.

Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for structural confirmation. Electrospray ionization (ESI) is the most common ionization technique used. In positive ion mode, the molecule can be detected as its molecular ion [M]+. However, analysis in negative ion mode can also be informative. nih.gov High-resolution mass spectrometry (e.g., Q-TOF MS) provides an accurate mass measurement, allowing for the determination of the elemental formula. researchgate.net For this compound (C₂₇H₃₀O₁₅), the theoretical monoisotopic mass is 594.1585 Da. nih.gov

Tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns. The glycosidic bonds are relatively weak and easily cleaved. The loss of the two glucose units (each 162 Da) results in the formation of the pelargonidin (B1210327) aglycone fragment at m/z 271. researchgate.net Further fragmentation of the aglycone produces characteristic ions corresponding to the A- and B-rings of the flavonoid structure. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy can be used to identify the functional groups present in the molecule, such as hydroxyl (-OH), aromatic (C=C), and glycosidic (C-O) bonds, providing further structural confirmation. impactfactor.orgresearchgate.net

TechniqueMethodTypical Result for this compoundPurpose
UV-Vis Spectroscopy Analysis in acidified methanolλmax ≈ 502-504 nm impactfactor.orgresearchgate.netPreliminary identification based on characteristic absorption of the flavylium cation.
Mass Spectrometry (MS) LC-ESI-QTOF[M-2H]⁻ precursor ion at m/z 593.1506 nih.govConfirms molecular weight and elemental composition.
Tandem MS (MS/MS) Collision-Induced DissociationFragment ion at m/z 271 (pelargonidin aglycone) due to loss of two 162 Da glucose units. researchgate.netStructural elucidation through fragmentation patterns.
FTIR Spectroscopy Analysis of isolated compoundShows characteristic peaks for -OH, aromatic C=C, and C-O functional groups. researchgate.netConfirms the presence of key functional groups.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

Spectroscopic methods provide foundational information on the compound's chemical structure and chromophoric system.

Ultraviolet-Visible (UV-Vis) Spectroscopy: As an anthocyanin, this compound exhibits characteristic absorption in the visible region of the electromagnetic spectrum, which is responsible for its orange-red hue. Studies have shown that the maximum absorption wavelength (λmax) for this compound is typically observed between 502 nm and 504 nm. oup.comimpactfactor.org This absorption is attributed to the conjugated system of the flavylium cation, the core structure of anthocyanins.

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule. The analysis of this compound reveals several key absorption bands. impactfactor.org A broad band in the region of 3550–3200 cm⁻¹ corresponds to the O-H stretching vibrations of the numerous hydroxyl groups on the aglycone and sugar moieties. impactfactor.org Stretching of the aromatic carbon-carbon double bonds (C=C) is observed in the 1648–1638 cm⁻¹ range, while a band for aromatic C-H bonds appears at 669 cm⁻¹. impactfactor.org Additionally, a medium intensity band between 1420 cm⁻¹ and 1330 cm⁻¹ is indicative of O-H bending in the alcohol groups. impactfactor.org

Table 1: Spectroscopic Data for this compound
Spectroscopic TechniqueParameterObserved Value/RangeCorresponding Feature
UV-Visible Spectroscopyλmax502–504 nm oup.comimpactfactor.orgElectronic transitions in the conjugated flavylium system
Infrared (IR) SpectroscopyO-H Stretch3550–3200 cm⁻¹ impactfactor.orgHydroxyl groups (aromatic and sugar)
C=C Stretch1648–1638 cm⁻¹ impactfactor.orgAromatic ring system
O-H Bend1420–1330 cm⁻¹ impactfactor.orgAlcohol functional groups
Aromatic C-H Bend669 cm⁻¹ impactfactor.orgOut-of-plane bending of aromatic C-H

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex natural products like this compound. While detailed, fully assigned ¹H NMR spectral data for this specific diglucoside is not extensively published in readily available literature, the expected spectrum would feature distinct signals corresponding to the different protons in the molecule. Key expected features include:

Aromatic Protons: Signals in the downfield region (typically δ 6.0-9.0 ppm) corresponding to the protons on the A and B rings of the pelargonidin aglycone.

Anomeric Protons: Two distinct signals, likely in the δ 5.0-5.5 ppm range, representing the anomeric protons (H-1) of the two glucose units attached at the C3 and C5 positions. The coupling constants of these signals are critical for determining the β-configuration of the glycosidic linkages.

Sugar Protons: A complex and often overlapping series of signals in the δ 3.0-4.5 ppm range, corresponding to the remaining non-anomeric protons of the two glucose moieties.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pathways of this compound, providing definitive structural confirmation.

Electrospray ionization (ESI) is a soft ionization method ideal for analyzing polar and thermally labile molecules like anthocyanins. nih.gov When coupled with tandem mass spectrometry (MS/MS), it allows for the selective fragmentation of a precursor ion to generate a characteristic spectrum of product ions. In the analysis of this compound, the molecule typically fragments through the cleavage of its glycosidic bonds.

In negative ion mode, a doubly deprotonated molecule [M-2H]⁻ can be observed at a mass-to-charge ratio (m/z) of approximately 593.15. nih.gov MS/MS fragmentation of this precursor ion results in the sequential loss of the glucose units (each with a mass of 162 Da). The primary fragmentation events observed are:

A product ion at m/z 431.09, corresponding to the loss of one glucosyl residue. nih.gov

A further fragment at m/z 269.04, which represents the pelargonidin aglycone after the loss of both glucose units. nih.gov

Table 2: ESI-MS/MS Fragmentation Data for this compound (Negative Ion Mode)
Ion DescriptionPrecursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)
[M-2H]⁻-593.1506 nih.gov-
[M-2H-Glc]⁻593.1506431.0937 nih.gov162 (Glucose)
[M-2H-2Glc]⁻ (Aglycone)593.1506269.0450 nih.gov324 (2 x Glucose)

For enhanced analytical capability, hybrid mass spectrometers are often utilized.

Quadrupole Time-of-Flight (Q-TOF): LC-ESI-QTOF instruments provide high-resolution and high mass accuracy data. nih.govufz.de This accuracy is crucial for confirming the elemental composition of the parent ion and its fragments, distinguishing this compound from other compounds with the same nominal mass but different chemical formulas.

Ion Trap (IT): Ion trap analyzers offer the capability to perform sequential fragmentation experiments (MSⁿ). This allows for a more detailed structural investigation by isolating a fragment ion and subjecting it to further fragmentation, helping to elucidate the complete fragmentation pathway and confirm the positions of the sugar moieties on the aglycone.

Probe Electrospray Ionization (PESI) is an ambient ionization technique that enables the rapid, high-throughput analysis of compounds directly from samples with minimal or no preparation. researchgate.netnih.gov In this method, a fine probe needle is simply touched to the sample surface (e.g., a flower petal or fruit skin), and the adhered compounds are ionized and analyzed by the mass spectrometer. oup.comnagoya-u.ac.jp PESI/MS/MS has been successfully applied to the analysis of dozens of anthocyanins in horticultural crops, with analysis times as short as three minutes per sample. researchgate.netnih.gov This technique is particularly valuable for large-scale screening, such as in breeding programs or quality control, where the rapid characterization of anthocyanin profiles, including this compound, is required. nagoya-u.ac.jp

Quantitative Analysis and Method Validation

The quantification of this compound is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a mass spectrometer (MS). nih.govresearchgate.net For a quantitative method to be considered reliable and accurate, it must undergo rigorous validation. Key validation parameters include:

Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. nih.gov

Linearity: The demonstration that the detector response is directly proportional to the concentration of the analyte over a specific range.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. nih.gov

Recovery: The efficiency of the extraction process, determined by analyzing a sample spiked with a known amount of the analyte. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For anthocyanins, reported LODs and LOQs for chromatographic methods can range from 0.01–3.7 µg/mL and 0.03–8.5 µg/mL, respectively.

Sample preparation often involves solid-phase extraction (SPE) to clean up the sample and concentrate the anthocyanins before analysis. The use of an appropriate internal standard is also crucial for accurate quantification, compensating for variations in sample preparation and instrument response. nih.gov

Development and Optimization of Quantification Protocols

The development of a quantification protocol for this compound involves a systematic optimization of several key parameters to achieve optimal separation and detection.

Chromatographic Separation: The separation of this compound from other related compounds is typically achieved using reversed-phase HPLC or UHPLC. agriculturejournals.czresearchgate.net A common choice for the stationary phase is a C18 column, which effectively separates anthocyanins based on their polarity. agriculturejournals.cznih.gov For instance, a Waters Acquity UPLC system equipped with an Acquity bridged ethyl hybrid C18 column (1.7 µm, 2.1 mm x 100 mm) has been utilized for the analysis of pelargonidin glycosides. nih.gov

The mobile phase composition is a critical factor influencing the resolution and retention time of the analyte. A gradient elution is generally preferred over isocratic elution to achieve better separation of a complex mixture of anthocyanins. nih.gov The mobile phase typically consists of a combination of an aqueous solution and an organic solvent, both acidified to maintain the stability of the anthocyanin flavylium cation. Commonly used mobile phases include a mixture of water with formic acid (e.g., 1%) and acetonitrile or methanol with formic acid. agriculturejournals.cz The gradient program, which involves changing the proportion of the organic solvent over time, is carefully optimized to ensure the complete elution of all compounds of interest with good peak shape and resolution.

Detection Techniques: Several detection methods can be coupled with HPLC or UHPLC for the quantification of this compound.

Diode Array Detector (DAD): HPLC-DAD is a widely used technique for the analysis of anthocyanins. nih.gov The detection is based on the characteristic absorption of anthocyanins in the visible range of the electromagnetic spectrum, typically between 480 and 540 nm. nih.gov This method is robust and provides good linearity for quantification.

Mass Spectrometry (MS): For higher sensitivity and selectivity, mass spectrometry detectors are employed. Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) have become the methods of choice for the detailed analysis of complex biological samples. agriculturejournals.czmtoz-biolabs.com Electrospray ionization (ESI) is a common ionization technique used for anthocyanins, often operated in the positive ion mode. agriculturejournals.cz In a study analyzing pomegranate flowers, LC-MS analysis indicated the presence of pelargonidin and its glycosides. researchgate.net The use of a triple quadrupole mass spectrometer allows for selected reaction monitoring (SRM), which provides excellent specificity and low detection limits. agriculturejournals.cz High-resolution mass spectrometry, such as time-of-flight (TOF) analyzers (e.g., LC-ESI-QTOF), can provide accurate mass measurements, aiding in the structural elucidation of the compound. nih.govmassbank.eu

The optimization of a quantification protocol also involves fine-tuning other instrumental parameters such as the column temperature, flow rate, and injection volume to achieve the best possible chromatographic performance.

Parameters for Analytical Method Validation (e.g., LOD, LOQ, Linearity, Accuracy, Precision)

Method validation is an essential process to demonstrate that a developed analytical method is suitable for its intended purpose. agriculturejournals.cz This involves evaluating several key parameters to ensure the reliability, accuracy, and precision of the results.

Key Validation Parameters:

Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is constructed by plotting the instrument response against known concentrations of a standard, and the linearity is typically evaluated by the coefficient of determination (R²). Quadratic calibration has been shown to be effective for anthocyanidins like pelargonidin. agriculturejournals.cz

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the analytical instrument, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. agriculturejournals.cz For pelargonidin, an LOQ corresponding to 75.03 µg/g dry weight (2.8 ng/mL) has been reported for a UHPLC-ESI-MS/MS method. agriculturejournals.cz

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of the analyte is added (spiked) into a sample matrix and the percentage of the analyte recovered is calculated. A recovery of 97.68% has been reported for pelargonidin using a validated UHPLC-ESI-MS/MS method. agriculturejournals.cz

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For pelargonidin, an intra-day repeatability of 6.7–17.9% (depending on the concentration) and a CV of 5.82% for recovery have been documented. agriculturejournals.cz At the LOQ level, a CV of 8.21% for pelargonidin is considered acceptable. agriculturejournals.cz

Selectivity/Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present in the sample matrix. In LC-MS/MS, the selection of specific precursor and product ions (quantifier and qualifier ions) along with the retention time provides high selectivity. agriculturejournals.cz

The following table summarizes the validation parameters for the quantification of pelargonidin using a validated UHPLC-ESI-MS/MS method. agriculturejournals.cz

ParameterFinding
Linearity Quadratic calibration curve
Limit of Quantitation (LOQ) 75.03 µg/g DW (2.8 ng/mL)
Accuracy (Recovery) 97.68%
Precision (Repeatability) Intra-day CV: 6.7–17.9%
Precision at LOQ CV: 8.21%

Technological and Biotechnological Applications of Pelargonidin 3,5 Di O Beta D Glucoside

Role as a Natural Pigment and Colorant

The primary technological application of pelargonidin-3,5-di-O-beta-D-glucoside lies in its function as a natural pigment. Its distinct orange-red color makes it a desirable colorant in several industries, moving away from synthetic alternatives.

Applications in Food Systems (e.g., Beverages, Confectionery, Baked Goods)

This compound is utilized as a natural food colorant, lending its vibrant red and orange shades to a variety of food products. Found naturally in fruits such as strawberries and pomegranates, its extracts are being explored for broader use. The stability of anthocyanins like this compound is a critical factor in their application in food systems and is influenced by pH, temperature, and the presence of other compounds.

In beverages , the stability of pelargonidin (B1210327) glycosides is highly dependent on the pH of the solution. Generally, anthocyanins exhibit greater stability and color intensity in acidic environments, making them suitable for coloring fruit juices and other acidic drinks. However, their color can degrade over time, influenced by storage conditions and the presence of oxygen. Studies on pelargonidin-3-glucoside, a closely related compound, have shown that its degradation follows first-order kinetics and is significantly accelerated by the presence of oxygen scialert.net. The half-life of pelargonidin-based anthocyanins can vary widely, from 56 to 934 days, depending on the specific compound and the environmental conditions researchgate.net.

For confectionery and baked goods , the application of this compound presents challenges due to the higher processing temperatures and more neutral pH of these products. Thermal degradation can lead to a loss of color intensity. Research on the thermal stability of pelargonidin-3-glucoside indicates that sugars and their degradation products can enhance the breakdown of the anthocyanin at high temperatures ijresonline.com. Encapsulation techniques are being explored to improve the stability of anthocyanins in such applications, protecting them from degradation during processing and storage.

Table 1: Factors Influencing the Stability of this compound in Food Systems

FactorEffect on Stability
pH Higher stability in acidic conditions (lower pH). Color can shift and stability decreases as pH increases.
Temperature Higher temperatures accelerate degradation, leading to color loss.
Oxygen Presence of oxygen significantly increases the rate of degradation.
Sugars Can enhance degradation, particularly at elevated temperatures.
Flavanols Can act as a destabilizing factor for the anthocyanin.

Potential in Textile and Other Industrial Coloration

The use of natural dyes in the textile industry is gaining traction due to environmental concerns associated with synthetic dyes. Pelargonidin-based pigments have been investigated for their potential as natural colorants for textiles. For instance, a dye containing pelargonidin extracted from onion peels has been successfully used to dye leather, yielding a dark pink color nih.gov. This demonstrates the potential for using this compound from various botanical sources for industrial dyeing applications. The process often involves the use of mordants to improve the binding of the dye to the fabric and enhance color fastness.

Applications in Plant Breeding and Genetic Engineering

The genetic manipulation of the flavonoid biosynthetic pathway offers a powerful tool for altering the color of flowers and fruits and for enhancing the nutritional value of horticultural crops.

Manipulation of Flower and Fruit Color Traits

This compound is a key pigment determining the flower color in many ornamental plants, including roses and gentians nih.gov. The color of a flower is determined by the specific types and concentrations of anthocyanins present in the petals. By manipulating the genes involved in the anthocyanin biosynthesis pathway, it is possible to alter the production of specific anthocyanins and thus change the flower's color.

For example, roses naturally accumulate pelargonidin and cyanidin-based anthocyanins, but not delphinidin (B77816), which is responsible for blue and violet hues foodb.ca. Genetic engineering efforts have focused on introducing the gene for flavonoid 3',5'-hydroxylase (F3'5'H), a key enzyme for delphinidin synthesis, into roses to create blue varieties. Conversely, by down-regulating the expression of genes that lead to the production of cyanidin (B77932) and delphinidin, it is possible to increase the relative concentration of this compound, resulting in more intense red or orange flowers.

Enhancement of Anthocyanin Accumulation in Horticultural Crops

Increasing the content of beneficial phytochemicals like this compound in fruits and vegetables is a key goal of horticultural crop improvement. Studies have shown that the accumulation of pelargonidin glycosides, including the 3,5-diglucoside, increases significantly as flowers and fruits develop hmdb.ca. This accumulation is directly linked to the expression levels of key genes in the anthocyanin biosynthetic pathway, such as dihydroflavonol 4-reductase (DFR) and anthocyanidin synthase (ANS) .

Biotechnological approaches, such as the overexpression of regulatory genes (transcription factors) that control the entire flavonoid pathway, can lead to a significant enhancement of anthocyanin production. This strategy has the potential to increase the levels of this compound in various horticultural crops, thereby enhancing their color and potential health benefits.

Table 2: Key Genes in the Biosynthesis of this compound

GeneEnzymeRole in Pathway
CHS Chalcone (B49325) SynthaseCatalyzes the initial step in flavonoid biosynthesis.
CHI Chalcone IsomeraseIsomerizes chalcone to naringenin (B18129).
F3H Flavanone 3-HydroxylaseConverts naringenin to dihydrokaempferol (B1209521).
DFR Dihydroflavonol 4-ReductaseReduces dihydrokaempferol to leucopelargonidin (B191709).
ANS Anthocyanidin SynthaseConverts leucopelargonidin to pelargonidin.
UFGT UDP-glucose:flavonoid 3-O-glucosyltransferaseAdds a glucose molecule at the 3-position of pelargonidin.
5GT UDP-glucose:flavonoid 5-O-glucosyltransferaseAdds a glucose molecule at the 5-position of pelargonidin 3-glucoside.

Biomarker Potential in Non-Human Contexts

The presence and concentration of specific phytochemicals in organisms can serve as valuable biomarkers for various biological and ecological studies. This compound has been identified as a potential biomarker in non-human contexts, particularly in relation to dietary analysis and plant-insect interactions.

Its presence in certain food items makes it a potential biomarker for the consumption of those foods. For example, pelargonin (pelargonidin-3,5-di-O-glucoside) is found in foods such as green beans, grass peas, and pomegranates, and its detection in biological samples could indicate the consumption of these products. Similarly, it has been identified in tea leaf willow, carob, sour cherry, and black cabbage, suggesting its utility as a biomarker for the intake of these plants. This can be particularly useful in ecological studies for tracking the dietary habits of herbivores.

Furthermore, the profile of anthocyanins, including this compound, in plant tissues can vary depending on environmental conditions and stress factors. This variation can potentially be used as a biomarker to assess the physiological state of a plant or its response to environmental changes.

Identification as a Dietary Intake Biomarker for Specific Plant Foods

This compound, also known as pelargonin, has been identified as a potential biomarker for the consumption of several specific plant-based foods. foodb.ca Its presence in certain food items means that detecting this compound or its metabolites in biological samples can indicate dietary intake of those foods. Foods in which this compound can be found include pomegranate (Punica granatum), the common bean (Phaseolus vulgaris), green bean, grass pea, and yellow wax bean. foodb.canih.gov The specificity of this anthocyanin to a limited number of foods makes it a candidate for tracking dietary patterns and adherence to specific nutritional plans in research settings.

Advanced Delivery Systems for Enhanced Stability in Research Applications

The inherent instability of anthocyanins like this compound presents a significant challenge for their application in research and industry. cedia.edu.ecresearchgate.net Factors such as pH, temperature, light, and enzymes can degrade the compound, limiting its bioactivity. mdpi.com To overcome these limitations, advanced delivery systems, particularly those involving nanoencapsulation, have been developed to protect the molecule and enhance its stability.

Nanoencapsulation Strategies (e.g., Pectin-Chitosan Nanoliposomes) for In Vitro Studies

Nanoencapsulation is a technique used to protect sensitive bioactive compounds by enclosing them within a nanocarrier. For anthocyanins, a promising strategy involves the use of nanoliposomes coated with biopolymers like pectin and chitosan. mdpi.comencyclopedia.pub Pectin and chitosan are favored due to being non-toxic, biodegradable, and biocompatible. encyclopedia.pub

This dual-layer system leverages the electrostatic interactions between the materials. Liposomes, which are lipid vesicles, can encapsulate hydrophilic compounds like pelargonidin glucosides in their aqueous core. mdpi.com A primary coating of chitosan, a positively charged polysaccharide, is applied to the negatively charged surface of the liposome. nih.gov This is followed by an outer layer of pectin, a negatively charged polymer. researchgate.net

In vitro studies demonstrate the effectiveness of these nanocarriers. For instance, pectin-chitosan nanoliposomes have been shown to protect encapsulated anthocyanins from the harsh acidic environment of simulated gastric fluid while allowing for a slower, controlled release in simulated intestinal fluid. cedia.edu.ecresearchgate.netencyclopedia.pub In cell-based in vitro models, these nano-delivery systems have shown greater potential to protect cells from induced damage compared to non-encapsulated anthocyanins. cedia.edu.ecencyclopedia.pub For example, nanoliposomes loaded with pelargonidin-3-O-glucoside (a closely related compound) were effective in protecting hepatocytes from palmitic acid-induced injury, whereas the free form of the compound was not. mdpi.com

Improvement of Compound Stability for Research and Industrial Use

A primary benefit of nanoencapsulation with systems like pectin-chitosan nanoliposomes is the significant improvement in the compound's stability. nih.gov This enhanced stability is crucial for both research applications and potential industrial use in the food and pharmaceutical sectors. nih.gov

The polymer coating acts as a physical barrier, protecting the encapsulated anthocyanin from degradative environmental factors. Pectin, in particular, is noted for its ability to protect anthocyanins across different pH ranges and temperatures. encyclopedia.pub Studies have demonstrated that encapsulation with chitosan and its derivatives can improve physical and oxidative stability, preserve antioxidant activity, and slow degradation during storage. cedia.edu.ecresearchgate.netencyclopedia.pub

The application of a chitosan coating has been shown to markedly improve the encapsulation efficiency (EE), which is the percentage of the bioactive compound successfully entrapped within the nanocarrier. In one study, the addition of a chitosan coating increased the EE of an anthocyanin compound from 42.57% to 61.15%. nih.gov Another study using a chitosan-pectin system for bilberry anthocyanins reported an encapsulation efficiency of 66.68%. cedia.edu.ecresearchgate.net This improved loading capacity and stability make the compound more viable for applications that require a longer shelf-life and consistent potency. nih.gov

Interactive Data Tables

Table 1: Effect of Chitosan Coating on Nanoliposome Encapsulation Efficiency

Nanoliposome FormulationEncapsulation Efficiency (%)
Uncoated Nanoliposomes42.57
Chitosan-Coated Nanoliposomes61.15

Data sourced from a study on anthocyanin compounds. nih.gov

Future Research Directions and Emerging Areas

Exploration of Novel Plant Sources and Genetic Variants

The identification of new and abundant natural sources of pelargonidin-3,5-di-O-beta-D-glucoside is a continuous pursuit. While commonly found in fruits like pomegranates and strawberries, recent studies have highlighted its presence in a diverse range of plants. wur.nlnih.govresearchgate.netwikipedia.org For instance, it is a significant pigment in the flowers of plants from the Geraniaceae family, the orange-flowered gentian (Gentiana lutea L. var. aurantiaca), and roses (Rosa species). nih.govnih.govfao.orgresearchgate.net Furthermore, it has been identified in raspberries (Rubus idaeus L.), purple tea (Camellia sinensis), and the flowers of Erythrina crista-galli.

A critical area of future research lies in understanding the genetic underpinnings of its production. Studies have begun to correlate the expression of specific genes with the accumulation of pelargonidin (B1210327) glycosides. For example, in the orange-flowered gentian, the expression levels of genes encoding for dihydroflavonol 4-reductase (DFR), anthocyanidin synthase (ANS), and UDP-glucose:flavonoid 3-O-glucosyltransferase (3GT) have been shown to parallel the accumulation of pelargonidin glucosides. nih.govnsf.gov In rose mutants, the differential expression of genes such as CHS, FLS, DFR, and LDOX is linked to the presence or absence of this compound, suggesting a competitive biosynthetic pathway with flavonols. nih.govfao.org Future work will likely focus on identifying and characterizing the specific alleles and genetic variants that lead to high-yield production of this compound, which could be instrumental for targeted breeding programs and metabolic engineering efforts.

Deeper Understanding of Biosynthetic Regulatory Networks

The biosynthesis of this compound is a multi-step enzymatic process that is intricately regulated at the transcriptional level. nih.gov The core of this regulation lies in the interplay of various transcription factor families, including MYB, basic helix-loop-helix (bHLH), and WD40-repeat proteins, which form a complex that activates the expression of structural genes in the anthocyanin pathway. nsf.govfrontiersin.orgnih.gov

Future research will aim to dissect the specific regulatory networks governing the production of this particular diglucoside. For instance, studies in raspberry have shown that the upregulation of genes like PAL, CHS, F3H, C4H, F3'H, DFR, ANS, CHI, and UFGT promotes anthocyanin synthesis and pigment accumulation, with this compound being a key differentially accumulated metabolite. frontiersin.org Similarly, in rose, specific MYB transcription factors, such as RmMYBAN2 and RmMYBPA1, have been identified as potential regulators of the flavonoid biosynthesis pathway leading to pelargonidin derivatives. nih.govfao.org Research on spine grape callus has demonstrated that external elicitors can modulate the expression of genes like LDOX, DFR, and UFGT, thereby influencing the production of this compound. A deeper understanding of these complex regulatory cascades will be crucial for developing strategies to enhance the production of this compound in both natural and engineered systems.

Advanced Mechanistic Studies in Non-Human Biological Systems

Emerging research is beginning to uncover the biological activities of this compound in various non-human systems, extending beyond its role as a simple pigment. A promising area of investigation is its antimicrobial and antifungal properties. Extracts containing this compound have shown activity against a range of microorganisms. For example, pomegranate peel extract, which contains this compound, has demonstrated antifungal activity against Botrytis cinerea. nih.govfrontiersin.org Furthermore, studies have indicated that this compound possesses antibacterial properties. auctoresonline.orgnih.govjmbfs.org In-silico studies have also pointed towards its potential as a potent inhibitor of HIF-1α, a key regulator in cellular responses to hypoxia, suggesting a mechanism for its observed anti-cancer activities in some cell lines. auctoresonline.org

Future mechanistic studies will likely employ advanced techniques to elucidate the precise molecular targets and pathways through which this compound exerts its effects. This could involve investigating its impact on microbial cell membrane integrity, enzyme inhibition, or interference with key signaling pathways. Additionally, its role as a potential natural pesticide is an area ripe for exploration, with studies suggesting that plant secondary metabolites like anthocyanins can act as feeding deterrents or antidigestive compounds against herbivorous insects. frontiersin.orgscispace.comnih.govnih.gov

Development of Sustainable Production and Extraction Technologies

The increasing demand for natural compounds has spurred the development of environmentally friendly and sustainable methods for their production and extraction. For this compound, research is moving beyond conventional solvent extraction towards greener alternatives. These include:

Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time and temperature. researchgate.netnih.gov

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, leading to faster extraction with lower solvent consumption.

Supercritical Fluid Extraction (SFE): This method employs supercritical fluids, most commonly CO2, as the extraction solvent, which can be easily removed, leaving a solvent-free extract.

Pressurized Liquid Extraction (PLE): PLE uses solvents at elevated temperatures and pressures to increase extraction efficiency. embrapa.br

The optimization of these green extraction technologies for maximizing the yield of this compound from various plant sources is a key research focus.

Furthermore, biotechnological approaches for the production of this compound are emerging. A significant development is the use of engineered microorganisms, such as yeast, to produce this compound from simple sugars through fermentation. google.com This involves introducing the necessary biosynthetic genes into a microbial host, offering a potentially scalable and sustainable production platform independent of agricultural supply. google.com Future research will likely focus on optimizing these microbial cell factories for higher yields and exploring enzymatic synthesis methods. researchgate.net

Innovations in Analytical and High-Throughput Characterization

The accurate identification and quantification of this compound in complex plant extracts are crucial for both research and industrial applications. Innovations in analytical techniques are continuously improving the speed, sensitivity, and resolution of anthocyanin analysis.

Advanced chromatographic methods coupled with mass spectrometry are at the forefront of these developments:

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a powerful technique for the separation, identification, and quantification of anthocyanins. nsf.govymcamerica.com

Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS/MS): This method offers even higher resolution and accuracy, enabling the detailed structural characterization of anthocyanins.

For rapid screening of large numbers of samples, high-throughput methods are being developed. Probe Electrospray Ionization Tandem Mass Spectrometry (PESI/MS/MS) is an emerging ambient ionization technique that allows for the direct and rapid analysis of anthocyanins in plant tissues with minimal sample preparation.

Nuclear Magnetic Resonance (NMR) spectroscopy remains an indispensable tool for the definitive structural elucidation of anthocyanins, including this compound. nih.govtaylorfrancis.comnih.govresearchgate.net Future research will likely see the further refinement of these techniques and their application in metabolomic studies to understand the complete anthocyanin profile of different plant sources and the effects of various genetic and environmental factors.

Expansion of Non-Health Related Industrial and Agricultural Applications

Beyond its potential health benefits, this compound has several emerging industrial and agricultural applications.

Natural Food Colorant: Its vibrant orange-red color makes it a desirable natural alternative to synthetic food dyes. wikipedia.orgnih.gov Research continues to explore its stability and application in various food matrices. nih.gov

Dye-Sensitized Solar Cells (DSSCs): A particularly innovative application is its use as a natural sensitizer (B1316253) in DSSCs. scispace.com The compound's ability to absorb light and inject electrons into a semiconductor material makes it a promising component for low-cost, environmentally friendly solar energy technology. researchgate.net

Smart Packaging: The pH-dependent color changes of anthocyanins, including this compound, make them suitable for use as indicators in smart food packaging. nih.govresearchgate.netnih.govacs.org These indicators can visually signal changes in the freshness of packaged food by responding to pH variations caused by spoilage. nih.govnih.govacs.org

In agriculture, the focus is on leveraging the compound's natural functions. Enhancing the content of this compound in crops through breeding or biotechnology could improve their resistance to pests and diseases, reducing the need for synthetic pesticides. scispace.com

Future research will likely expand on these applications, exploring new formulations to improve the stability of the compound as a food colorant, enhancing its efficiency in solar cells, and developing novel smart materials for various sensing applications.

Q & A

Q. How can researchers optimize extraction protocols for pelargonidin-3,5-di-O-β-D-glucoside from plant tissues?

Methodological Answer:

  • Plant Selection : Prioritize tissues with high anthocyanin content, such as pomegranate fruit rinds or flowers, where pelargonidin-3,5-diglucoside is abundant .
  • Solvent Systems : Use acidified methanol (e.g., 1% HCl) or ethanol-water mixtures (70:30 v/v) to stabilize anthocyanins during extraction. Adjust pH to 2–3 to prevent degradation .
  • Temperature Control : Perform extractions at 4–25°C to minimize thermal degradation. Ultrasonic-assisted extraction (20–40 kHz, 30 min) improves yield .
  • Validation : Quantify purity via HPLC-PDA with a C18 column, using pelargonidin-3-glucoside chloride (CAS 18466-51-8) as a reference standard .

Q. What analytical methods are recommended for quantifying pelargonidin-3,5-di-O-β-D-glucoside in complex matrices?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC with UV-Vis detection (λ = 500–520 nm) for separation. Mobile phases: 5% formic acid (A) and acetonitrile (B) in a gradient elution .
  • Mass Spectrometry : Confirm identity via LC-ESI-MS/MS in positive ion mode. Expected [M]+ m/z: 611.1 (aglycone: 271.1; glucose fragments: 163.0, 145.0) .
  • Quantification : Normalize against internal standards (e.g., cyanidin-3-glucoside) to account for matrix effects .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on pelargonidin-3,5-di-O-β-D-glucoside concentrations across plant cultivars and environmental conditions?

Methodological Answer:

  • Controlled Cultivation : Grow plants under standardized light, temperature, and soil conditions to isolate environmental effects .
  • Multi-Omics Integration : Pair metabolomic profiling (HPLC-MS) with transcriptomic data to link biosynthesis gene expression (e.g., UDP-glucosyltransferases) to anthocyanin variability .
  • Geospatial Analysis : Compare altitude, UV exposure, and soil pH across sampling sites to identify abiotic drivers of concentration differences .

Q. What experimental designs are suitable for studying the radioprotective mechanisms of pelargonidin-3,5-di-O-β-D-glucoside?

Methodological Answer:

  • In Vivo Models : Use C57BL/6 mice irradiated at 3–9 Gy. Administer pelargonidin-3,5-diglucoside (10–50 mg/kg/day) pre- and post-irradiation. Assess survival rates, DNA damage (comet assay), and antioxidant markers (SOD, GPx) .
  • Mechanistic Probes : Apply inhibitors (e.g., Nrf2 knockout models) to validate pathways like NRF2/ARE signaling in radioprotection .

Q. How can researchers investigate the biosynthetic pathway of pelargonidin-3,5-di-O-β-D-glucoside in non-model plant species?

Methodological Answer:

  • Enzyme Assays : Isolate UDP-glucosyltransferases (UGTs) from target tissues. Test activity using pelargonidin aglycone and UDP-glucose as substrates .
  • Heterologous Expression : Clone candidate UGTs into E. coli or yeast for functional characterization. Monitor product formation via LC-MS .

Q. What strategies mitigate pelargonidin-3,5-di-O-β-D-glucoside instability during in vitro assays?

Methodological Answer:

  • Storage : Lyophilize samples and store at -20°C under nitrogen to prevent oxidation .
  • Buffer Optimization : Use phosphate-buffered saline (PBS, pH 6.5) with 0.1% ascorbic acid to maintain stability in cell culture assays .

Methodological Challenges and Solutions

Q. How should researchers design studies to evaluate synergistic effects between pelargonidin-3,5-di-O-β-D-glucoside and other polyphenols?

Methodological Answer:

  • Fractionation : Co-extract with pomegranate ellagitannins or flavonoids. Test individual vs. combined fractions in antioxidant assays (e.g., DPPH, FRAP) .
  • Isobolographic Analysis : Calculate combination indices (CI) to quantify synergy/antagonism in in vitro models (e.g., Caco-2 cells) .

Q. What advanced techniques validate the structural conformation of pelargonidin-3,5-di-O-β-D-glucoside in solution?

Methodological Answer:

  • NMR Spectroscopy : Perform 2D NMR (COSY, HSQC) in deuterated methanol to assign glycosidic linkages (β-D-glucose anomeric protons: δ 4.8–5.2 ppm) .
  • Computational Modeling : Use DFT calculations to predict UV-Vis spectra and compare with experimental data .

Ethical and Reproducibility Considerations

Q. How can researchers address batch-to-batch variability in pelargonidin-3,5-di-O-β-D-glucoside isolates?

Methodological Answer:

  • Quality Control : Require ≥95% purity (HPLC) and certificate of analysis (CoA) from suppliers .
  • Interlaboratory Validation : Share protocols for extraction and quantification via platforms like protocols.io to standardize methods .

Q. What statistical approaches are recommended for analyzing dose-response relationships in pelargonidin-3,5-di-O-β-D-glucoside studies?

Methodological Answer:

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., log[inhibitor] vs. response) using software like GraphPad Prism .
  • Meta-Analysis : Pool data from multiple studies to assess effect sizes and heterogeneity (e.g., random-effects models) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.